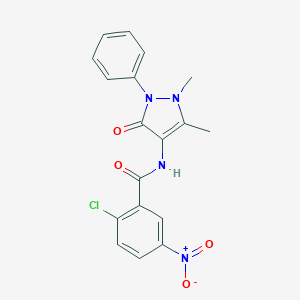

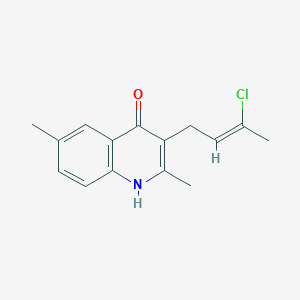

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

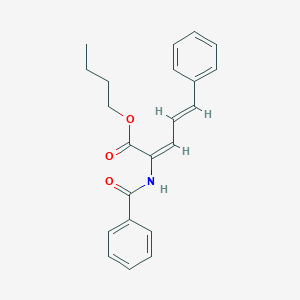

The compound “2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide” is a complex organic molecule. It has been synthesized and characterized in various studies .

Synthesis Analysis

The synthesis of this compound involves the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media . The yield of this reaction is typically high, making it a viable method for producing the compound in a laboratory setting .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. It includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzamide group, which is a carboxamide group attached to a benzene ring .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the pyrazole ring can participate in reactions with electrophiles, and the benzamide group can undergo hydrolysis .Scientific Research Applications

Antifungal Applications

Research into small molecules against pathogens like Fusarium oxysporum, responsible for diseases affecting crops such as date palms, reveals the importance of synthetic compounds in antifungal strategies. For example, compounds with a pyrazole moiety, similar in structure to the query compound, have shown efficacy against such pathogens. This suggests potential antifungal applications of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide, given its structural characteristics (Kaddouri et al., 2022).

Organic Synthesis and Medicinal Chemistry

The pyrazole core is integral to many biologically active compounds, suggesting that our compound of interest could serve as a key intermediate in the synthesis of various pharmacophores. Pyrazoles are noted for their widespread biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This highlights the role that such compounds can play in the development of new therapeutic agents and underscores their versatility in organic synthesis (Dar & Shamsuzzaman, 2015).

Photoprotective Agents

Compounds with nitrobenzamide structures have been reviewed for their utility as photosensitive protecting groups in synthetic chemistry. Such compounds, by virtue of their ability to undergo light-induced transformations, can serve as valuable tools in the controlled release of pharmacologically active agents or the protection of sensitive functional groups during synthetic procedures (Amit et al., 1974).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O4/c1-11-16(18(25)22(21(11)2)12-6-4-3-5-7-12)20-17(24)14-10-13(23(26)27)8-9-15(14)19/h3-10H,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEOISTZLVDNHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B404644.png)

![2-(4-ethoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404656.png)

![5-(1,3-Benzodioxol-5-ylmethylene)-3-[(4-methoxyanilino)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B404661.png)

![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B404662.png)

![10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl 2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate](/img/structure/B404663.png)

![N-(4-chlorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B404664.png)